molecular formula C7H6N2 B13699388 Pyrrolo[1,2-b]pyridazine CAS No. 274-55-5

Pyrrolo[1,2-b]pyridazine

Cat. No.: B13699388
CAS No.: 274-55-5
M. Wt: 118.14 g/mol
InChI Key: NISJKLIMPQPAQS-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-b]pyridazine is a nitrogen-containing heterocyclic compound that features a fused ring system combining pyrrole and pyridazine rings. This compound is known for its aromaticity and the presence of two nitrogen atoms within its structure, which contributes to its unique chemical properties and reactivity. This compound has garnered significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrolo[1,2-b]pyridazine can be synthesized through several methods, including:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to obtain reduced forms of this compound.

    Substitution: Substitution reactions, such as nucleophilic substitution, can be carried out on the pyridazine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophilic reagents like amines or thiols can be used in the presence of suitable catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxides, while reduction can produce dihydrothis compound derivatives .

Scientific Research Applications

Pyrrolo[1,2-b]pyridazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of pyrrolo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as Janus kinases (JAKs) and other kinases involved in cell signaling pathways. This inhibition can lead to the modulation of cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Uniqueness: Pyrrolo[1,2-b]pyridazine stands out due to its unique combination of pyrrole and pyridazine rings, which imparts specific chemical reactivity and biological activity.

Properties

CAS No.

274-55-5

Molecular Formula

C7H6N2

Molecular Weight

118.14 g/mol

IUPAC Name

pyrrolo[1,2-b]pyridazine

InChI

InChI=1S/C7H6N2/c1-3-7-4-2-6-9(7)8-5-1/h1-6H

InChI Key

NISJKLIMPQPAQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC=CN2N=C1

Origin of Product

United States

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